3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a nitrophenyl and a carboxamide group, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole, a core structure in the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have diverse biological activities .
Action Environment
Biochemical Analysis
Biochemical Properties
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between this compound and pantothenate synthetase is characterized by binding interactions that inhibit the enzyme’s activity, thereby affecting the metabolic pathways of the bacterium .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Mycobacterium tuberculosis, it selectively inhibits the growth of the bacterium by targeting specific enzymes without affecting non-tuberculous mycobacteria . This selective inhibition suggests that this compound can be used to develop targeted therapies with minimal off-target effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of pantothenate synthetase, inhibiting its activity and thereby disrupting the biosynthesis of coenzyme A . This inhibition leads to a cascade of effects that ultimately result in the suppression of bacterial growth. Additionally, molecular docking studies have shown that the binding pattern of this compound is stable, further supporting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting that it could be effective in long-term treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there is a threshold dosage below which the compound is effective without causing toxicity. At higher doses, toxic or adverse effects have been observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes such as pantothenate synthetase . This inhibition disrupts the normal metabolic processes, leading to a reduction in the biosynthesis of essential biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain cellular compartments, where it exerts its inhibitory effects . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effectiveness in inhibiting bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring system.
Amidation: The final step involves the formation of the carboxamide group by reacting the imidazo[2,1-b][1,3]thiazole derivative with an appropriate amine, such as aniline, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Reduction: 3-methyl-6-(3-aminophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide.
Substitution: Halogenated derivatives such as 3-methyl-6-(3-chlorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the nitrophenyl and carboxamide groups is crucial for binding to specific biological targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-(4-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- 3-methyl-6-(3-nitrophenyl)-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Uniqueness
The uniqueness of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitrophenyl and carboxamide groups enhances its ability to interact with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOHNAWIWNDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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